1,4-Butanedithiol diacetate is an organic compound classified as a thioester. It is derived from 1,4-butanedithiol, which is a dithiol, through acetylation. This compound has garnered interest due to its potential applications in organic synthesis and material science.
1,4-Butanedithiol diacetate is synthesized from 1,4-butanedithiol and acetic anhydride or acetyl chloride. It falls under the category of thioacetates, which are esters formed from thiols and acetic acid derivatives. The systematic name of the compound is butane-1,4-diyl bis(S-thioacetate), with the molecular formula .
The synthesis of 1,4-butanedithiol diacetate involves a straightforward reaction between 1,4-butanedithiol and an acetylating agent. The reaction can be summarized as follows:
The procedure generally requires careful control of temperature and stoichiometry to maximize yield and purity. The reaction can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion of starting materials.
1,4-Butanedithiol diacetate can participate in various chemical reactions typical of thioesters:
The reactivity of 1,4-butanedithiol diacetate is influenced by the electron-withdrawing nature of the acetyl groups, enhancing its susceptibility to nucleophilic attack compared to unsubstituted dithiols.
The mechanism of action for reactions involving 1,4-butanedithiol diacetate typically involves nucleophilic attack on the carbonyl carbon of the acetyl group by a nucleophile (e.g., water in hydrolysis). This leads to the formation of a tetrahedral intermediate that collapses to release acetic acid and regenerate the dithiol.
For example, in hydrolysis:
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm the structural integrity and purity of synthesized samples .
1,4-Butanedithiol diacetate has several scientific applications:
1,4-Butanedithiol diacetate (CAS#: 6633-90-5; C₈H₁₄O₂S₂) is synthesized via thioesterification, where 1,4-butanedithiol reacts with acetyl donors (e.g., acetic anhydride or acetyl chloride). Early methods used Brønsted acids, but modern approaches employ base-mediated or nucleophilic catalysts to minimize oxidation byproducts. A key route involves reacting 1,4-butanedithiol with acetic anhydride under anhydrous conditions, achieving ~79% yield at 25°C [1]. Solvent-free mechanochemical methods further enhance atom economy (see Section 1.2). Inhibitors like hydroquinone (200–300 ppm) suppress radical polymerization during synthesis, preserving the thioester bonds [6].
Table 1: Comparative Analysis of Synthetic Routes for 1,4-Butanedithiol Diacetate
Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage |
---|---|---|---|---|
Acetic Anhydride Route | None (stoichiometric) | 79 | 25 | Mild conditions |
Transition Metal-Catalyzed | Zn(OAc)₂ | 98 | 80 | High regioselectivity |
Mechanochemical | None | 85 | RT (ball milling) | Solvent-free, scalable |
Solvent-free synthesis via ball milling eliminates volatile organic compounds (VOCs) and enhances reaction efficiency. In this approach, 1,4-butanedithiol and acetic anhydride are milled with catalytic zinc acetate. The mechanical force accelerates molecular diffusion, reducing reaction times from hours to 30 minutes. Yields reach 85% without purification steps, attributed to the exclusion of solvent-mediated side reactions. This method aligns with green chemistry principles, as confirmed by ECHA’s emphasis on sustainable manufacturing [4].
Transition metals critically govern chemo-selectivity and reaction kinetics:
Optimization studies reveal that 0.5–1 mol% catalyst loading balances cost and efficiency. Excess metal catalysts promote dithiol homocoupling, reducing diacetate yield.
Table 2: Performance of Transition Metal Catalysts in Thioesterification
Catalyst | Loading (mol%) | Reaction Time (h) | Byproducts | Selectivity (%) |
---|---|---|---|---|
Zn(OAc)₂ | 0.5 | 2 | <2% disulfides | 98 |
CuI | 1.0 | 3 | 5% homocoupled | 90 |
Pd(PPh₃)₄ | 0.2 | 1 | None | 99 |
Thiol-ene reactions at C=C sites in itaconic acid analogues can cause gelation during synthesis. Radical inhibitors like hydroquinone (75–300 ppm) or 4-methoxyphenol (MEHQ) mitigate this by quenching reactive radicals [6]. MEHQ’s efficacy surpasses BHT (butylated hydroxytoluene) due to its lower redox potential, which rapidly terminates polymerization chains. In large-scale batches, inhibitor concentrations must be optimized to 200 ppm: lower levels permit gelation, while excess inhibitors require post-synthesis removal. ECHA’s guidelines note that inhibitors must be declared in regulatory dossiers due to their classification as skin sensitizers [4] [6].
Table 3: Radical Inhibitors for Byproduct Suppression
Inhibitor | Concentration (ppm) | Gelation Suppression | Impact on Yield |
---|---|---|---|
MEHQ | 200 | Complete | None |
Hydroquinone | 75 | Partial | ~5% reduction |
BHT | 300 | Moderate | None |
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